3-(1,3-Benzodioxol-5-yl)-N-(4-(tert-butyl)phenyl)acrylamide
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Overview
Description
3-(1,3-Benzodioxol-5-yl)-N-(4-(tert-butyl)phenyl)acrylamide is an organic compound that features a benzodioxole ring and a tert-butylphenyl group attached to an acrylamide moiety
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-N-(4-(tert-butyl)phenyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-N-(4-(tert-butyl)phenyl)acrylamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 4-(tert-butyl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions to yield the desired acrylamide product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-N-(4-(tert-butyl)phenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring or the acrylamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-N-(4-(tert-butyl)phenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and the acrylamide moiety can interact with biological macromolecules, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-N-phenylacrylamide: Lacks the tert-butyl group, which may affect its biological activity and chemical properties.
3-(1,3-Benzodioxol-5-yl)-N-(4-methylphenyl)acrylamide: Contains a methyl group instead of a tert-butyl group, which can influence its reactivity and interactions.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-N-(4-(tert-butyl)phenyl)acrylamide is unique due to the presence of the tert-butyl group, which can enhance its stability and lipophilicity. This can lead to improved biological activity and better pharmacokinetic properties compared to similar compounds .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-tert-butylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-20(2,3)15-6-8-16(9-7-15)21-19(22)11-5-14-4-10-17-18(12-14)24-13-23-17/h4-12H,13H2,1-3H3,(H,21,22)/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNGDCKQSSMMDP-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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